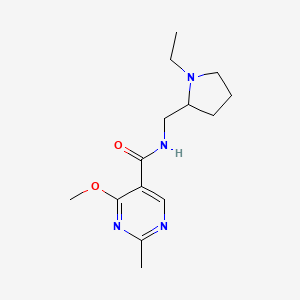

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide

Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide (CAS 72412-52-3) is a pyrimidinecarboxamide derivative characterized by a pyrrolidinylmethyl side chain and substituents including methoxy and methyl groups on the pyrimidine ring. Its molecular formula is C₁₄H₂₂N₄O₂, with a molar mass of 278.35 g/mol .

Properties

CAS No. |

72412-52-3 |

|---|---|

Molecular Formula |

C14H22N4O2 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19) |

InChI Key |

YCQMGHOYAMJGJR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves the reaction of 1-ethyl-2-pyrrolidinylmethylamine with 4-methoxy-2-methyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products. Additionally, crystallization and purification steps are optimized to achieve the desired enantiomeric purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it modulates signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulpiride and Benzamide Derivatives

(±)-Sulpiride (CAS 15676-16-1), a benzamide derivative, shares the N-((1-ethyl-2-pyrrolidinyl)methyl) side chain but differs in its core structure: a 2-methoxy-5-sulfamoylbenzamide backbone. Sulpiride is a well-documented dopamine D₂/D₃ receptor antagonist used in treating schizophrenia and gastrointestinal disorders .

Key Differences:

- Core Structure: The pyrimidine ring in the target compound replaces the benzene ring in sulpiride.

- Substituents : Sulpiride’s sulfamoyl group (-SO₂NH₂) enhances solubility and receptor affinity, whereas the target compound’s methyl and methoxy groups may prioritize lipophilicity and metabolic stability .

- Pharmacological Effects : Sulpiride’s clinical profile includes CNS effects (e.g., antipsychotic action) and peripheral actions (e.g., gastrointestinal motility). The target compound’s pyrimidine core may shift selectivity toward different receptor subtypes or reduce off-target effects .

Radioligands for Dopamine Receptor Imaging

Compounds like [11C]raclopride and [11C]FLB-457 (CAS 107204-52-8) are benzamide-based radioligands used in positron emission tomography (PET) to quantify dopamine D₂/D₃ receptor availability .

Key Differences:

- Radiolabeling Sites : The target compound lacks halogen substituents (e.g., bromine in FLB-457 or fluorine in fallypride), which are critical for radiolabeling and imaging applications .

- Receptor Specificity : FLB-457’s high affinity for extrastriatal D₂/D₃ receptors is attributed to its 5-bromo-2-methoxy substituents. The target compound’s pyrimidine core and methyl group may reduce striatal binding but improve penetration into extrastriatal regions .

Biological Activity

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide, also known by its CAS number 72412-52-3, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 72412-52-3

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems , particularly influencing serotonin and dopamine pathways. This modulation is crucial for its potential applications in treating psychiatric disorders.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in various animal models. Its ability to enhance serotonergic and dopaminergic transmission suggests a potential for treating major depressive disorder.

- Cognitive Enhancement : Preliminary research indicates that this compound may improve cognitive functions, possibly through its action on cholinergic systems.

- Anti-inflammatory Properties : Some studies suggest that this compound possesses anti-inflammatory effects, which could be beneficial in managing neuroinflammation associated with neurodegenerative diseases.

Animal Studies

In a study conducted on rodents, administration of this compound resulted in:

- A significant reduction in depressive-like behaviors as measured by the forced swim test.

- Enhanced memory retention in the Morris water maze test, indicating potential cognitive benefits.

Clinical Implications

While comprehensive clinical trials are still necessary, the compound's promising results in preclinical studies warrant further investigation into its efficacy and safety in human populations.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, amide coupling, and functional group protection. For example, pyrimidinecarboxamide derivatives are synthesized via condensation of substituted pyrimidine intermediates with pyrrolidinylmethyl amines under reflux in aprotic solvents (e.g., DMF or THF) using coupling agents like EDCI/HOBt. Catalytic hydrogenation or Pd-mediated cross-coupling may introduce aryl/alkyl groups. Purification employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are standard for characterizing this compound?

- Methodological Answer : Structural validation requires a combination of:

- ESI-MS for molecular weight confirmation.

- IR spectroscopy to identify carbonyl (C=O, ~1620–1590 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.

- NMR (¹H/¹³C) to resolve substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinyl methylenes at δ 2.5–3.5 ppm).

- X-ray crystallography to determine crystal packing and hydrogen-bonding networks, such as intramolecular N–H⋯N bonds stabilizing pyrimidine-pyrrolidine conformations .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Purity is quantified via HPLC (≥98% for in vitro assays) using C18 columns with UV detection (λ = 254 nm). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5). For chiral variants, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. LC-MS further validates molecular ion peaks and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times) or compound stability. Mitigation strategies include:

- Meta-analysis of raw data to normalize conditions (e.g., ATP concentration in kinase assays).

- Computational validation using molecular docking (e.g., AutoDock Vina) to compare binding modes across studies.

- Stability assays (e.g., LC-MS under physiological pH/temperature) to rule out degradation artifacts .

Q. What computational approaches optimize reaction design and predict regioselectivity for pyrimidine derivatives?

- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states to predict regioselectivity in nucleophilic attacks. Machine learning (e.g., Random Forest models) trained on reaction databases (Reaxys) identifies optimal catalysts/solvents. ICReDD’s workflow integrates these with robotic screening to prioritize experimental conditions .

Q. How do conformational dynamics (e.g., dihedral angles, hydrogen bonding) influence the compound’s bioactivity?

- Methodological Answer : X-ray data reveal dihedral angles between pyrimidine and pyrrolidine rings (e.g., ~12–86°) that modulate steric accessibility for target binding. Intramolecular N–H⋯N bonds stabilize bioactive conformers, while weak C–H⋯π interactions in crystal lattices suggest aggregation tendencies. Molecular dynamics simulations (AMBER) model solvent effects on conformation .

Q. What reactor designs improve scalability while maintaining yield and purity?

- Methodological Answer : Continuous-flow reactors (microfluidic or packed-bed) enhance heat/mass transfer for exothermic amide couplings. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation. Membrane separation (nanofiltration) removes unreacted amines, reducing downstream purification steps. DOE (Design of Experiments) optimizes parameters like residence time and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.